molecular formula C13H19NO4S B7559879 3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid

3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid

Cat. No. B7559879
M. Wt: 285.36 g/mol
InChI Key: KBKAUIJDZJYUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid, also known as EMA, is a chemical compound that has been extensively studied for its various scientific applications. EMA is a non-steroidal anti-inflammatory drug (NSAID) that has been found to have potent analgesic and anti-inflammatory properties.

Mechanism of Action

3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid works by inhibiting the activity of COX-2, an enzyme that is involved in the production of prostaglandins. Prostaglandins are responsible for inflammation and pain. By inhibiting the activity of COX-2, 3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid has been found to have various biochemical and physiological effects. 3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid has been found to reduce the production of prostaglandins, resulting in reduced inflammation and pain. 3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. 3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid has been studied for its potential use in the treatment of various inflammatory conditions, including arthritis, osteoarthritis, and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid has various advantages and limitations for lab experiments. 3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid is a potent analgesic and anti-inflammatory drug that has been extensively studied for its scientific research applications. 3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, resulting in reduced inflammation and pain. However, 3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid can be toxic in high doses, and its purity is crucial for its scientific research applications.

Future Directions

There are various future directions for the study of 3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid. 3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid has been studied for its potential use in the treatment of various inflammatory conditions, including arthritis, osteoarthritis, and rheumatoid arthritis. Future studies could focus on the development of more potent and selective COX-2 inhibitors that have fewer side effects. 3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid could also be studied for its potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, 3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid could be studied for its potential use in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid can be synthesized using various methods, including the reaction of 4-ethylsulfonyl-N-methylaniline with 2-methylpropanoic acid in the presence of a catalyst. The resulting product is then purified using various techniques such as crystallization, chromatography, and recrystallization. The purity of 3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid is crucial for its scientific research applications.

Scientific Research Applications

3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid has been extensively studied for its scientific research applications, including its analgesic and anti-inflammatory properties. 3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid has been found to inhibit the production of prostaglandins, which are responsible for inflammation and pain. 3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins. 3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid has been studied for its potential use in the treatment of various inflammatory conditions, including arthritis, osteoarthritis, and rheumatoid arthritis.

properties

IUPAC Name

3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-4-19(17,18)12-7-5-11(6-8-12)14(3)9-10(2)13(15)16/h5-8,10H,4,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKAUIJDZJYUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N(C)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid

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